1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate alkylating agents.
Final coupling: The sulfonylated pyrazole and the piperazine derivative are coupled under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and inflammation.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, especially those involving sulfonyl and pyrazole groups.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Roflumilast: A compound with a similar pyrazole structure, used as an anti-inflammatory agent.
Difluoromethylated Pyrazoles: Compounds with similar difluoromethyl groups, studied for their biological activities.
Uniqueness: 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is unique due to its combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C18H24F2N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O4S/c1-13-17(11-21-24(13)18(19)20)29(25,26)23-8-6-22(7-9-23)12-14-4-5-15(27-2)10-16(14)28-3/h4-5,10-11,18H,6-9,12H2,1-3H3 |
InChI Key |
KBIGZQIRWZGHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.